Cas no 567-03-3 (Tetrahydrodeoxycorticosterone)

Tetrahydrodeoxycorticosterone (THDOC) is a neuroactive steroid and a reduced metabolite of deoxycorticosterone. It functions as a potent positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission in the central nervous system. THDOC exhibits high affinity for synaptic and extrasynaptic GABAA receptors, contributing to its role in regulating neuronal excitability and stress responses. Its physiological significance includes potential involvement in anxiolytic and sedative effects. As a research tool, THDOC is valuable for studying steroid-mediated modulation of GABAergic signaling and neurosteroid interactions in neurological and psychiatric conditions. It is commonly utilized in neuropharmacology and endocrinology research due to its well-characterized activity and relevance in steroid biosynthesis pathways.
Tetrahydrodeoxycorticosterone structure
Tetrahydrodeoxycorticosterone structure
Product name:Tetrahydrodeoxycorticosterone
CAS No:567-03-3
MF:C21H34O3
MW:334.49286699295
CID:367547
PubChem ID:9974162

Tetrahydrodeoxycorticosterone Chemical and Physical Properties

Names and Identifiers

    • Pregnan-20-one,3,21-dihydroxy-, (3a,5b)-
    • Tetrahydro 11-Deoxycorticosterone
    • 5B-PREGNAN-3A,21-DIOL-20-ONE
    • Tetrahydro 11-Deoxyc
    • TETRAHYDRODEOXYCORTICOSTERONE
    • 21-Hydroxypregnanolone
    • 5.BETA.-PREGNAN-3.ALPHA.,21-DIOL-20-ONE
    • (3alpha,5beta)-3,21-dihydroxypregnan-20-one
    • CS-0062190
    • 4AB717DP4A
    • CORTICOSTERONE, DEOXYTETRAHYDRO-
    • EINECS 209-301-3
    • 5.BETA.-PREGNANE-3.ALPHA.,21-DIOL-20-ONE
    • 2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • HY-113346
    • 3alpha,21-Dihydroxy-5beta-pregnan-20-one
    • Tetrahydro-11-deoxycorticosterone
    • MS-25058
    • UNII-4AB717DP4A
    • AKOS040756005
    • Deoxytetrahydrocorticosterone
    • 5.BETA.-PREGNAN-20-ONE, 3.ALPHA.,21-DIHYDROXY-
    • 3.ALPHA.,5.BETA.-TETRAHYDRODEOXYCORTICOSTERONE
    • CHEMBL3140372
    • SCHEMBL5496387
    • DTXSID401308374
    • NS00080308
    • 567-03-3
    • 3.ALPHA.,21-DIHYDROXY-5.BETA.-PREGNAN-20-ONE
    • PREGNAN-20-ONE, 3,21-DIHYDROXY-, (3.ALPHA.,5.BETA.)-
    • CORTICOSTERONE, 11-DEOXYTETRAHYDRO-
    • G60906
    • 3 alpha,21-dihydroxy-5 beta-pregnan-20-one
    • DA-49561
    • Tetrahydrodeoxycorticosterone
    • Inchi: InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1
    • InChI Key: CYKYBWRSLLXBOW-DATPGIFZSA-N
    • SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Computed Properties

  • Exact Mass: 334.25100
  • Monoisotopic Mass: 334.25079494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 4.2

Experimental Properties

  • PSA: 57.53000
  • LogP: 3.56760

Tetrahydrodeoxycorticosterone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T293270-25mg
Tetrahydro 11-Deoxycorticosterone
567-03-3
25mg
$ 602.00 2023-04-16
TRC
T293270-10mg
Tetrahydro 11-Deoxycorticosterone
567-03-3
10mg
$ 265.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-473044-10 mg
Tetrahydro 11-Deoxycorticosterone,
567-03-3
10mg
¥1,978.00 2023-07-11
A2B Chem LLC
AG68407-1mg
TETRAHYDRODEOXYCORTICOSTERONE
567-03-3 98%
1mg
$265.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-473044-10mg
Tetrahydro 11-Deoxycorticosterone,
567-03-3
10mg
¥1978.00 2023-09-05
1PlusChem
1P00ECD3-1mg
TETRAHYDRODEOXYCORTICOSTERONE
567-03-3
1mg
$363.00 2023-12-16
TRC
T293270-100mg
Tetrahydro 11-Deoxycorticosterone
567-03-3
100mg
$ 2067.00 2023-04-16
ChemScence
CS-0062190-5mg
Tetrahydrodeoxycorticosterone
567-03-3 ≥98.0%
5mg
$580.0 2022-04-27
MedChemExpress
HY-113346-1mg
Tetrahydrodeoxycorticosterone
567-03-3 ≥98.0%
1mg
¥2300 2024-04-18
MedChemExpress
HY-113346-5mg
Tetrahydrodeoxycorticosterone
567-03-3 ≥98.0%
5mg
¥5800 2024-04-18

Tetrahydrodeoxycorticosterone Related Literature

Additional information on Tetrahydrodeoxycorticosterone

Tetrahydrodeoxycorticosterone (THDOC): A Comprehensive Overview

Tetrahydrodeoxycorticosterone, commonly abbreviated as THDOC and identified by the CAS number 567-03-3, is a steroid hormone that has garnered significant attention in the fields of endocrinology and pharmacology. This compound is a derivative of deoxycorticosterone, which is a precursor to aldosterone, a key regulator of electrolyte balance in the body. THDOC, however, differs structurally by the presence of hydrogenation at specific positions, which imparts unique pharmacological properties.

The chemical structure of THDOC consists of a steroidal backbone with modifications at the 18th and 19th positions, resulting in a tetrahydro derivative. This structural alteration affects its stability, bioavailability, and receptor affinity compared to its parent compound. Recent studies have highlighted the potential of THDOC in modulating mineralocorticoid receptors (MRs), which are crucial for regulating sodium retention and potassium excretion in the kidneys.

In terms of biological activity, THDOC exhibits partial agonism at MRs, making it a promising candidate for therapeutic applications where selective modulation of these receptors is desired. Unlike full agonists such as aldosterone, THDOC's partial agonism may offer a safer profile with reduced side effects. This property has led researchers to explore its potential in treating conditions associated with mineralocorticoid excess, such as heart failure and hypertension.

Recent advancements in synthetic chemistry have enabled the development of more efficient methods for producing THDOC. These methods include enzymatic reductions and stereoselective hydrogenations, which have improved the yield and purity of the compound. Such innovations are critical for scaling up production to meet growing research and clinical demands.

The pharmacokinetics of THDOC have been extensively studied, revealing its favorable absorption profile and systemic availability. Preclinical studies indicate that it achieves significant plasma levels following oral administration, suggesting its suitability for systemic therapeutic applications. Additionally, its metabolic pathways have been characterized, providing insights into its clearance mechanisms and potential drug-drug interactions.

In preclinical models, THDOC has demonstrated efficacy in reducing cardiovascular remodeling associated with chronic heart failure. By selectively targeting MRs, it has shown the ability to attenuate fibrosis and inflammation without inducing excessive sodium retention. These findings underscore its potential as a novel therapeutic agent in cardiovascular medicine.

Clinical trials are currently underway to evaluate the safety and efficacy of THDOC in human subjects. Early results suggest a favorable safety profile with minimal adverse effects compared to traditional mineralocorticoid receptor antagonists. If successful, THDOC could represent a significant advancement in the treatment of conditions where selective MR modulation is beneficial.

In conclusion, Tetrahydrodeoxycorticosterone (THDOC), CAS number 567-03-3, stands as a compelling candidate for innovative therapeutic interventions due to its unique pharmacological properties and selective receptor modulation capabilities. Ongoing research continues to unravel its full potential across various medical applications, positioning it as a key player in future endocrine therapies.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:567-03-3)Tetrahydrodeoxycorticosterone
A1032909
Purity:99%/99%
Quantity:1mg/5mg
Price ($):288.0/727.0